1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid
Overview
Description
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H25NO2 and a molecular weight of 239.35 g/mol It is characterized by the presence of an azetidine ring, a cyclohexyl group substituted with a tert-butyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized with a tert-butyl substituent at the 4-position. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation.
Azetidine Ring Formation: The azetidine ring is introduced through cyclization reactions involving appropriate precursors. This step often requires the use of strong bases or acids to facilitate ring closure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-(Tert-butyl)cyclohexyl)azetidine-2-carboxylic acid: Differing in the position of the carboxylic acid group.
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group.
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-phosphonic acid: Containing a phosphonic acid group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)11-4-6-12(7-5-11)15-8-10(9-15)13(16)17/h10-12H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLRXLPUWSSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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